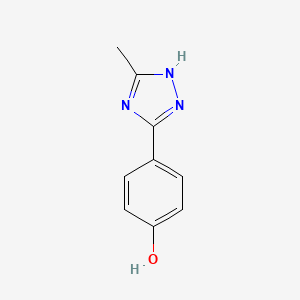
4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a phenol group attached to a triazole ring, which is substituted with a methyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-hydroxybenzaldehyde with 5-methyl-1H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide can yield the desired compound. The reaction typically takes place in an organic solvent like ethanol or methanol and requires heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
The major products formed from these reactions include quinone derivatives, dihydrotriazole derivatives, and various substituted phenol derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. In the case of its anticancer activity, the compound has been shown to inhibit key enzymes involved in cell proliferation and survival. For example, it can inhibit the activity of shikimate kinase and dehydroquinase, enzymes that play a crucial role in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in cancer cells . This inhibition leads to the disruption of cellular metabolism and induces apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenol can be compared with other similar compounds, such as:
4-(1H-1,2,4-Triazol-3-yl)phenol: Lacks the methyl group at the 5-position, which may affect its biological activity and chemical reactivity.
4-(5-Phenyl-1H-1,2,4-triazol-3-yl)phenol: Contains a phenyl group instead of a methyl group, which can significantly alter its properties and applications.
4-(5-Methyl-1H-1,2,4-triazol-3-yl)aniline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H9N3O |
|---|---|
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
4-(5-methyl-1H-1,2,4-triazol-3-yl)phenol |
InChI |
InChI=1S/C9H9N3O/c1-6-10-9(12-11-6)7-2-4-8(13)5-3-7/h2-5,13H,1H3,(H,10,11,12) |
Clé InChI |
XQSTZXAEFJMZSY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NN1)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


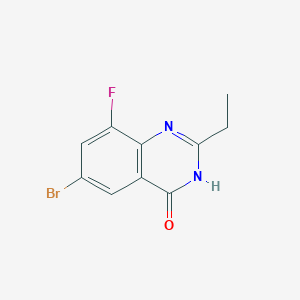
![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B11769170.png)

![6-Nitrobenzo[d]isothiazol-3-amine](/img/structure/B11769183.png)

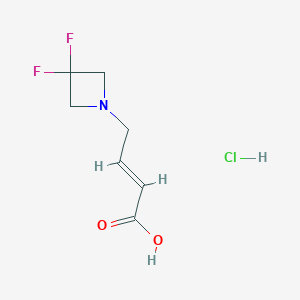
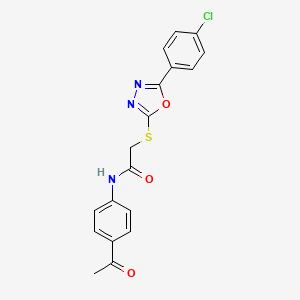
![(R)-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11769201.png)

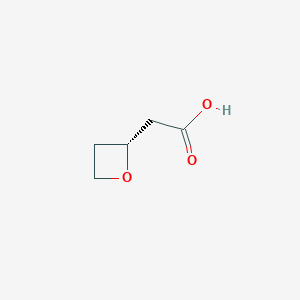
![10-Bromonaphtho[1,2-b]benzofuran](/img/structure/B11769230.png)

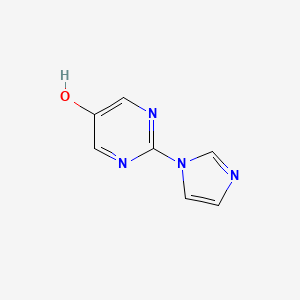
![1'-(4-Methoxybenzyl)spiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B11769243.png)
